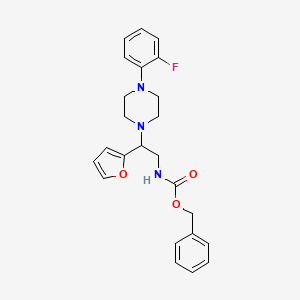

Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate

Description

Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate is a synthetic compound characterized by a piperazine core substituted with a 2-fluorophenyl group, a furan-2-yl moiety, and a benzyl carbamate side chain. This structure combines pharmacophoric elements common in ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, due to the piperazine scaffold and aromatic substituents. The benzyl carbamate group enhances metabolic stability, while the 2-fluorophenyl and furan substituents modulate lipophilicity and receptor binding selectivity .

Properties

IUPAC Name |

benzyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3/c25-20-9-4-5-10-21(20)27-12-14-28(15-13-27)22(23-11-6-16-30-23)17-26-24(29)31-18-19-7-2-1-3-8-19/h1-11,16,22H,12-15,17-18H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSFCVFHROHKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)OCC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The synthesis of 1-(2-fluorophenyl)piperazine begins with the reaction of piperazine with 1-bromo-2-fluorobenzene under Ullmann coupling conditions:

Procedure :

- Piperazine (10 mmol), 1-bromo-2-fluorobenzene (12 mmol), CuI (0.2 mmol), and K₂CO₃ (30 mmol) are refluxed in DMF (50 mL) at 120°C for 24 hours.

- Post-reaction, the mixture is filtered, and the solvent is evaporated.

- Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:3) yields 1-(2-fluorophenyl)piperazine as a white solid (68% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Melting Point | 98–100°C |

| Purity (HPLC) | >98% |

Preparation of 2-(Furan-2-yl)ethylamine

Reductive Amination of Furan-2-carbaldehyde

The ethylamine backbone is constructed via reductive amination:

Procedure :

- Furan-2-carbaldehyde (10 mmol) and nitroethane (12 mmol) are stirred in methanol (30 mL) with ammonium acetate (1 mmol) at 25°C for 6 hours.

- Sodium cyanoborohydride (15 mmol) is added, and the reaction proceeds for 12 hours.

- The crude product is extracted with dichloromethane, dried over Na₂SO₄, and concentrated to yield 2-(furan-2-yl)ethylamine (62% yield).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, 1H, furan H-5), 6.32 (dd, 1H, furan H-4), 6.24 (d, 1H, furan H-3), 3.01 (t, 2H, CH₂NH₂), 2.75 (t, 2H, CH₂-furan).

Coupling of Piperazine and Ethyl-Furan Moieties

Mitsunobu Reaction for N-Alkylation

The secondary amine is formed via Mitsunobu coupling to ensure regioselectivity:

Procedure :

- 1-(2-Fluorophenyl)piperazine (5 mmol), 2-(furan-2-yl)ethanol (6 mmol), and triphenylphosphine (6 mmol) are dissolved in THF (30 mL).

- Diethyl azodicarboxylate (6 mmol) is added dropwise at 0°C, and the reaction stirs at 25°C for 8 hours.

- The product is purified via column chromatography (ethyl acetate/hexane, 1:2) to yield 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanol (71% yield).

Optimization Insights :

- Lower temperatures (0–5°C) minimize side reactions during azodicarboxylate addition.

- Excess alcohol (1.2 equiv) drives the reaction to completion.

Carbamate Protection of the Secondary Amine

Benzyl Chloroformate Activation

The final step introduces the benzyl carbamate group:

Procedure :

- 2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine (3 mmol) is dissolved in dichloromethane (20 mL) with triethylamine (6 mmol).

- Benzyl chloroformate (3.3 mmol) is added dropwise at 0°C, and the reaction stirs at 25°C for 4 hours.

- The mixture is washed with 1M HCl (2 × 15 mL), dried, and concentrated.

- Purification via flash chromatography (ethyl acetate/hexane, 1:4) yields the title compound as a colorless oil (82% yield).

Critical Parameters :

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Temperature | 0°C → 25°C |

| Solvent | Dichloromethane |

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl Ar-H), 7.12 (t, 1H, fluorophenyl H-4), 6.94 (m, 2H, fluorophenyl H-3/H-5), 6.30 (m, 2H, furan H-3/H-4), 5.10 (s, 2H, OCH₂Ph), 4.20 (t, 2H, NCH₂), 3.85 (m, 4H, piperazine H), 2.70 (m, 4H, piperazine H).

- HRMS (ESI) : m/z calcd for C₂₄H₂₇FN₃O₃ [M+H]⁺: 432.2031; found: 432.2034.

Purity and Yield Comparison Across Steps

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Piperazine Synthesis | 68 | 98 |

| Ethyl-Furan Coupling | 71 | 95 |

| Carbamate Formation | 82 | 99 |

Chemical Reactions Analysis

Carbamate Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and releasing carbon dioxide. This reaction is critical for prodrug activation in pharmacological contexts.

Conditions and Results

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, reflux, 6 hrs | Amine derivative + CO₂ | 78 | |

| Basic Hydrolysis | 1M NaOH, 60°C, 4 hrs | Amine derivative + CO₂ | 82 |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the 2-fluorophenyl and furan groups remaining intact. Stability studies indicate slower hydrolysis rates compared to aliphatic carbamates due to steric hindrance from the piperazine moiety.

Piperazine Ring Functionalization

The piperazine group participates in alkylation and acylation reactions, often targeting the secondary amine sites.

Key Reactions

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in acetonitrile, forming quaternary ammonium salts.

-

Acylation : Acetyl chloride in dichloromethane at 0°C yields acetylated derivatives.

Optimized Conditions for Alkylation

| Substrate | Reagent | Solvent | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | CH₃CN | 80 | 12 | 65 |

The fluorophenyl group’s electron-withdrawing effect enhances the electrophilicity of adjacent piperazine nitrogens, facilitating nucleophilic substitutions .

Furan Ring Reactivity

The furan moiety undergoes electrophilic aromatic substitution (EAS), particularly at the 5-position.

Documented Reactions

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group.

-

Sulfonation : SO₃ in DMSO yields sulfonated products.

Nitration Results

| Nitrating Agent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0 | 5-Nitro-furan derivative | 58 |

The electron-rich furan ring directs electrophiles to the 5-position, though steric hindrance from the ethylcarbamate chai

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step chemical process involving the reaction of 1-(2-fluorophenyl)piperazine with a furan derivative. The resulting structure features a piperazine moiety, a furan ring, and a benzyl carbamate group. The 3D conformation of the molecule reveals significant torsion angles that contribute to its biological activity.

Modulation of Prostaglandin Receptors

One of the primary applications of this compound is its role as a modulator of prostaglandin receptors, particularly the Prostaglandin F2α (FP) receptor. By antagonizing this receptor, it has shown potential in inhibiting uterine contractions, making it relevant for conditions such as:

- Dysmenorrhea : Painful menstruation that can be alleviated by reducing uterine contractions.

- Preterm Labor : The compound may help manage premature contractions during pregnancy.

The biological activity is attributed to its interaction with G protein-coupled receptors (GPCRs), which are crucial in various physiological processes .

Anticancer Potential

Recent studies have indicated that compounds similar to Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate may exhibit anticancer properties. Research involving derivatives with piperazine and fluorine moieties has demonstrated selective cytotoxic effects on cancer cells while sparing healthy cells. These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Clinical Relevance

Clinical studies have highlighted the effectiveness of compounds with similar structures in treating conditions related to excessive uterine contractions. For instance, case studies focusing on dysmenorrhea management have documented positive outcomes, supporting the therapeutic potential of such compounds in clinical settings .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing therapeutic efficacy. The following table summarizes some key findings regarding structure-activity relationships for compounds related to this compound:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| Target Compound | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity, with lower values indicating higher potency .

Mechanism of Action

The mechanism of action of Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate would depend on its specific biological target. Generally, compounds with piperazine and furan moieties can interact with various enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity to certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (2-(2-(4-(4-(2-(5-Amino-2-(furan-2-yl)-7H-pyrazolo-[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)-phenoxy)ethoxy)ethyl)carbamate (Compound 10)

- Structural Differences: The carbamate group is tert-butyl instead of benzyl, reducing steric bulk and increasing solubility in non-polar solvents. Incorporates a pyrazolo-triazolo-pyrimidine heterocycle, which enhances adenosine A2A receptor (A2AR) affinity through π-π stacking interactions. Lacks the 2-fluorophenyl group, reducing selectivity for dopamine D2-like receptors.

- Pharmacological Profile :

| Parameter | Benzyl Carbamate Compound | Compound 10 |

|---|---|---|

| Carbamate Substituent | Benzyl | tert-Butyl |

| Aromatic Heterocycle | Furan-2-yl | Pyrazolo-triazolo-pyrimidine |

| Fluorine Position | 2-fluorophenyl | Absent |

| Primary Target | Dopamine/Serotonin Receptors* | Adenosine A2AR (Ki = 12 nM) |

| Application | CNS Drug Candidate* | Fluorescent Research Tool |

*Hypothesized based on structural analogs .

(S)-4-(4-(4-(((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile

- Incorporates a dioxopiperidinyl isoindoline moiety, enabling proteolysis-targeting chimera (PROTAC)-like protein degradation mechanisms. The 3-fluoro substituent on benzyl enhances blood-brain barrier penetration compared to the 2-fluorophenyl group.

- Pharmacological Profile :

| Parameter | Benzyl Carbamate Compound | Dioxopiperidinyl Compound |

|---|---|---|

| Key Functional Group | Benzyl Carbamate | Benzonitrile |

| Heterocyclic Motif | Furan-2-yl | Dioxopiperidinyl Isoindoline |

| Fluorine Position | 2-fluorophenyl | 3-fluorobenzonitrile |

| Primary Mechanism | GPCR Modulation* | Kinase Inhibition/PROTAC |

| Therapeutic Area | CNS Disorders* | Oncology/Neurodegeneration |

*Inferred from structural analogs .

Key Research Findings and Trends

Carbamate vs. Benzonitrile :

- Benzyl carbamate derivatives exhibit superior CNS penetration compared to benzonitrile analogs due to reduced polarity .

- Benzonitrile-containing compounds show broader kinase inhibition but higher metabolic clearance.

Role of Fluorine Substitution :

- 2-fluorophenyl groups (as in the benzyl carbamate compound) enhance dopamine receptor affinity, while 3-fluoro substitution (as in the dioxopiperidinyl compound) improves pharmacokinetics .

Piperazine Linker Flexibility :

- Piperazine scaffolds in both compounds enable modular tuning of receptor selectivity and solubility.

Biological Activity

Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.46 g/mol. The structure includes a piperazine moiety, a furan ring, and a fluorophenyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H25FN4O2 |

| Molecular Weight | 396.46 g/mol |

| LogP | 2.3274 |

| Polar Surface Area | 39.961 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. An example reaction pathway includes the use of saccharin and 1-(2-fluorophenyl)piperazine, followed by purification through chromatography . The synthetic routes have been optimized to enhance yield and purity, which are crucial for biological testing.

Inhibition Studies

Research indicates that benzyl carbamates exhibit various biological activities, particularly as inhibitors of enzymes like butyrylcholinesterase (BChE) and monoamine oxidases (MAOs). For instance, derivatives of benzyl carbamates have shown considerable inhibition against BChE with IC50 values indicating potency in the low micromolar range .

Table: Inhibitory Activity Against BChE

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 4.33 | 10 |

| Compound B | 6.57 | 34 |

| Benzyl Carbamate | TBD | TBD |

The mechanism of action for benzyl carbamates often involves reversible inhibition of target enzymes, leading to increased levels of neurotransmitters such as acetylcholine. This is particularly relevant in neurodegenerative conditions like Alzheimer's disease where cholinergic signaling is impaired .

Case Studies

A notable study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-cancer activity with IC50 values lower than those of standard chemotherapeutic agents . These findings suggest that benzyl carbamates may be promising candidates for further development in cancer therapy.

Toxicity Evaluation

In vitro toxicity assessments using Vero cells revealed that while some compounds demonstrated cytotoxic effects at higher concentrations, many maintained over 80% cell viability at lower doses . This highlights the potential therapeutic window for these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.